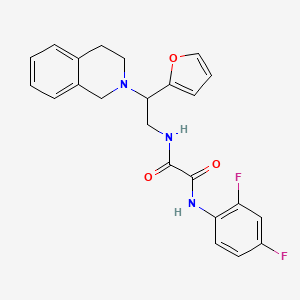

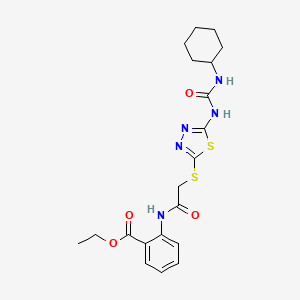

![molecular formula C11H13N3O3S B2505765 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 955770-11-3](/img/structure/B2505765.png)

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide" is a chemical entity that belongs to the class of thiazolo[3,2-a]pyrimidinones. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The thiazolo[3,2-a]pyrimidinone scaffold is a fused heterocyclic system that has been explored for its pharmacological properties and as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidinones typically involves the use of doubly electrophilic building blocks such as N-aryl-2-chloroacetamides. These building blocks facilitate the formation of the thiazolo[3,2-a]pyrimidinone ring system through a series of reactions including cyclization and elimination of by-products such as aniline or 2-aminobenzothiazole. The synthesis route yields the desired products in acceptable yields and the structures are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinones is characterized by the presence of a thiazole ring fused to a pyrimidinone moiety. The crystal structure of related compounds has been determined, revealing that these molecules can crystallize in various space groups with defined geometric bond lengths and angles. Density functional theory (DFT) calculations, including the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the electronic characteristics of these compounds .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidinones can participate in a variety of chemical reactions due to the presence of reactive functional groups. For instance, the active methylene group in related structures such as 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one can react with carbon disulfide and phenyl isothiocyanate, leading to the formation of thiadiazolo[3,2-a]pyrimidine derivatives. These reactions are facilitated by the presence of bases like sodium hydride and can be further modified by alkylation with alkyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidinones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, solubility, and stability. Theoretical calculations such as molecular electrostatic potential (MEP) surface maps provide additional information on the distribution of electronic density, which is crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications Another area of interest is the antimicrobial properties of thiazolo[3,2-a]pyrimidin-6-yl derivatives. A study synthesized a series of compounds using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, showing good antibacterial and antifungal activities comparable to streptomycin and fusidic acid. This research provides a foundation for developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Potential Research into the insecticidal potential of thiazolo[3,2-a]pyrimidin-6-yl derivatives has also been conducted. A study utilized a novel precursor for synthesizing various heterocycles, assessing their efficacy against the cotton leafworm, Spodoptera littoralis. The findings revealed that several compounds exhibited significant insecticidal properties, underscoring the potential for agricultural applications (Fadda et al., 2017).

Antiproliferative Activity The exploration of antiproliferative activity is crucial for cancer research. Studies have developed thiazolo[3,2-a]pyrimidin-6-yl derivatives with potential antiproliferative effects against various cancer cell lines. For instance, novel pyridine linked thiazole derivatives showed promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This research opens pathways for the development of new cancer therapies (Alqahtani & Bayazeed, 2020).

Wirkmechanismus

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .

Mode of Action

Thiazolo[3,2-a]pyrimidines have been found to exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities . These activities suggest that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that this compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . The aim of the present work was to develop a preparative method for production of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a starting product for the synthesis of thiazolo[3,2-a]pyrimidines hydrogenated in the thiazole part of the molecule .

Eigenschaften

IUPAC Name |

2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-3-17-6-8(15)13-9-7(2)12-11-14(10(9)16)4-5-18-11/h4-5H,3,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAULVILAPTREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

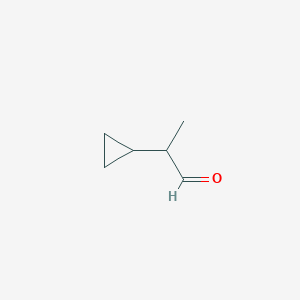

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)

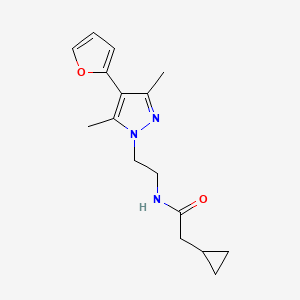

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

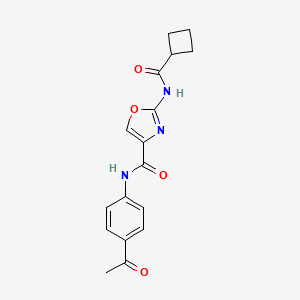

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)